molecular formula C29H25N3O5 B12011617 [1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate CAS No. 765913-01-7

[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

Cat. No.: B12011617
CAS No.: 765913-01-7
M. Wt: 495.5 g/mol
InChI Key: HGXWANMNVQMILT-KBVAKVRCSA-N
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Description

[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate is a complex organic compound with a unique structure that combines naphthalene, benzoyl, and methoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methylbenzoyl chloride, which is then reacted with hydrazine to form 4-methylbenzoyl hydrazide. This intermediate is further reacted with naphthalen-2-yl acetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds and materials.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Researchers are investigating its effects on various biological pathways and its potential as a drug candidate.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical properties make it suitable for applications in electronics, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of [1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [1-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate
  • [1-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate
  • [1-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

Uniqueness

The uniqueness of [1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

765913-01-7

Molecular Formula

C29H25N3O5

Molecular Weight

495.5 g/mol

IUPAC Name

[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C29H25N3O5/c1-19-7-9-21(10-8-19)28(34)30-18-27(33)32-31-17-25-24-6-4-3-5-20(24)13-16-26(25)37-29(35)22-11-14-23(36-2)15-12-22/h3-17H,18H2,1-2H3,(H,30,34)(H,32,33)/b31-17+

InChI Key

HGXWANMNVQMILT-KBVAKVRCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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